Cas no 2010218-46-7 (1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol)

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol is a boron-containing heterocyclic compound characterized by a fused benzoxaborepin ring structure. This molecule is of interest in synthetic and medicinal chemistry due to its unique boron-oxygen framework, which can impart stability and reactivity useful in cross-coupling reactions and as a building block for complex organic synthesis. The presence of the hydroxyl group enhances its versatility, allowing for further functionalization. Its structural properties make it a potential candidate for applications in catalysis, materials science, and pharmaceutical development, particularly where boron's electron-deficient nature is advantageous. Handling requires standard precautions for organoboron compounds.
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol structure
2010218-46-7 structure
Product name:1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol
CAS No:2010218-46-7
MF:C9H11BO2
Molecular Weight:161.993442773819
MDL:MFCD34550694
CID:5463672
PubChem ID:123449877

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol 化学的及び物理的性質

名前と識別子

    • 1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
    • Z4918189532
    • 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol
    • MDL: MFCD34550694
    • インチ: 1S/C9H11BO2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6,11H,3,5,7H2
    • InChIKey: VQRAIMCRRQHKIV-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=CC=2CCC1)O

計算された属性

  • 精确分子量: 162.0852098 g/mol
  • 同位素质量: 162.0852098 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 152
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5
  • 分子量: 162.00

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27739256-1.0g
1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
2010218-46-7 95.0%
1.0g
$614.0 2025-03-19
Enamine
EN300-27739256-5.0g
1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
2010218-46-7 95.0%
5.0g
$1779.0 2025-03-19
Enamine
EN300-27739256-0.25g
1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
2010218-46-7 95.0%
0.25g
$289.0 2025-03-19
Enamine
EN300-27739256-10g
1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
2010218-46-7 95%
10g
$2638.0 2023-09-10
1PlusChem
1P0281NS-500mg
1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
2010218-46-7 95%
500mg
$656.00 2023-12-19
Aaron
AR0281W4-2.5g
1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
2010218-46-7 95%
2.5g
$1678.00 2025-02-15
Aaron
AR0281W4-100mg
1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
2010218-46-7 95%
100mg
$303.00 2025-02-15
Aaron
AR0281W4-10g
1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
2010218-46-7 95%
10g
$3653.00 2023-12-15
Aaron
AR0281W4-250mg
1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
2010218-46-7 95%
250mg
$423.00 2025-02-15
Aaron
AR0281W4-50mg
1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol
2010218-46-7 95%
50mg
$211.00 2025-02-15

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol 関連文献

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-olに関する追加情報

Exploring the Potential of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol (CAS No. 2010218-46-7) in Modern Chemistry and Applications

The compound 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol (CAS No. 2010218-46-7) has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This bicyclic boron-containing molecule, often referred to as a benzoxaborepin derivative, combines the characteristics of aromatic systems with the versatility of boron chemistry. Researchers are particularly interested in its heterocyclic framework, which offers opportunities for functionalization and modification, making it a valuable building block in organic synthesis and materials science.

One of the most intriguing aspects of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol is its potential role in pharmaceutical research. With the growing demand for novel drug candidates, boron-containing compounds have emerged as a promising class due to their ability to form reversible covalent bonds with biological targets. The boron-oxygen linkage in this compound may contribute to enhanced binding affinity and selectivity, which are critical factors in drug design. Recent studies have explored its utility as a scaffold for enzyme inhibitors or proteolysis-targeting chimeras (PROTACs), aligning with the current trend of targeted therapies.

Beyond pharmaceuticals, CAS No. 2010218-46-7 has also found relevance in material science. Its fused-ring structure and boron integration make it a candidate for developing advanced organic electronic materials, such as OLEDs or sensors. The compound's potential to act as a ligand precursor in catalysis is another area of exploration, particularly in cross-coupling reactions, which are pivotal in green chemistry initiatives. As industries shift toward sustainable practices, the demand for efficient and eco-friendly catalysts has risen, positioning this compound as a subject of interest.

From a synthetic perspective, the preparation of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol involves innovative methodologies that highlight modern boron chemistry. Researchers have employed strategies like transition-metal-catalyzed borylation or cyclization reactions to access its core structure. These methods align with the broader push for atom-economical and scalable synthetic routes, addressing common questions about cost-effective production and process optimization in chemical manufacturing.

In the context of AI-driven drug discovery and computational chemistry, CAS No. 2010218-46-7 has been the subject of molecular modeling studies. Its three-dimensional conformation and electronic properties are analyzed to predict interactions with biological targets, a trend reflecting the integration of machine learning in chemical research. This aligns with frequently searched topics like "boron in drug discovery" or "heterocyclic compounds in AI-based screening," underscoring its relevance to contemporary scientific discourse.

Environmental and safety considerations are also paramount when discussing benzoxaborepin derivatives. While the compound is not classified as hazardous, its handling requires standard laboratory precautions. The broader conversation around sustainable chemistry has prompted investigations into its biodegradability and lifecycle, ensuring compliance with evolving regulatory standards—a topic frequently queried in chemical safety databases and green chemistry forums.

In summary, 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol (CAS No. 2010218-46-7) represents a versatile and scientifically compelling compound with applications spanning pharmaceuticals, materials, and catalysis. Its study reflects broader trends in boron-based chemistry, targeted drug development, and sustainable synthesis, making it a focal point for researchers and industries alike. As interest in functionalized heterocycles grows, this compound is poised to play a pivotal role in advancing cutting-edge scientific innovations.

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